molecular formula C13H10N2O B13939270 2-(5-(Hydroxymethyl)pyridin-2-yl)benzonitrile

2-(5-(Hydroxymethyl)pyridin-2-yl)benzonitrile

Cat. No.: B13939270
M. Wt: 210.23 g/mol
InChI Key: WOPFMBVSHKMGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(Hydroxymethyl)pyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C13H10N2O. It consists of a benzonitrile moiety attached to a pyridine ring, which is further substituted with a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Hydroxymethyl)pyridin-2-yl)benzonitrile can be achieved through several methods. . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Hydroxymethyl)pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Scientific Research Applications

2-(5-(Hydroxymethyl)pyridin-2-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(Hydroxymethyl)pyridin-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The hydroxymethyl group can form hydrogen bonds with amino acid residues, enhancing the compound’s binding affinity. The nitrile group can participate in interactions with metal ions or other functional groups, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(Hydroxymethyl)pyridin-2-yl)benzonitrile is unique due to its combination of a benzonitrile moiety and a hydroxymethyl-substituted pyridine ringThe presence of both nitrile and hydroxymethyl groups provides opportunities for further functionalization and derivatization, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

2-[5-(hydroxymethyl)pyridin-2-yl]benzonitrile

InChI

InChI=1S/C13H10N2O/c14-7-11-3-1-2-4-12(11)13-6-5-10(9-16)8-15-13/h1-6,8,16H,9H2

InChI Key

WOPFMBVSHKMGDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=NC=C(C=C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.